molecular formula C17H21N3O2 B2720771 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097902-96-8

3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

Cat. No.: B2720771
CAS No.: 2097902-96-8
M. Wt: 299.374
InChI Key: JYGFQBFQKHIBPV-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a methoxy group, a pyrazole ring, and a cyclohexyl group, allows it to participate in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Cyclohexyl group attachment: The pyrazole ring is then reacted with cyclohexyl bromide in the presence of a base to form the cyclohexyl-substituted pyrazole.

    Methoxybenzamide formation: The final step involves the reaction of the cyclohexyl-substituted pyrazole with 3-methoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-hydroxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide.

    Reduction: Formation of 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzylamine.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is used in several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide: shares structural similarities with other benzamide derivatives and pyrazole-containing compounds.

    Benzamide derivatives: These compounds often exhibit similar biological activities and are used in various therapeutic applications.

    Pyrazole-containing compounds: These compounds are known for their diverse chemical reactivity and are used in drug development and organic synthesis.

Uniqueness

  • The unique combination of a methoxy group, a pyrazole ring, and a cyclohexyl group in this compound provides it with distinct chemical properties and reactivity, making it valuable in various research fields.

Properties

IUPAC Name

3-methoxy-N-(4-pyrazol-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-16-5-2-4-13(12-16)17(21)19-14-6-8-15(9-7-14)20-11-3-10-18-20/h2-5,10-12,14-15H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGFQBFQKHIBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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